molecular formula C11H10ClN5OS B5878803 (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B5878803
M. Wt: 295.75 g/mol
InChI Key: GQNADKRDTRSQRD-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydrazinylidene group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a suitable catalyst under controlled conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

What sets (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-6-9(10(18)17(16-6)11(13)19)15-14-8-5-3-2-4-7(8)12/h2-5,16H,1H3,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNADKRDTRSQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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